![molecular formula C20H21N3O5 B14952523 N-(3-methoxyphenyl)-2-{(2E)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B14952523.png)
N-(3-methoxyphenyl)-2-{(2E)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-{(E)-1-[4-(ALLYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZINO)-N-(3-METHOXYPHENYL)-2-OXOACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes allyloxy and methoxy functional groups, which contribute to its reactivity and potential utility in different chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{(E)-1-[4-(ALLYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZINO)-N-(3-METHOXYPHENYL)-2-OXOACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This step involves the condensation of 4-(allyloxy)-3-methoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Coupling with 3-methoxyphenyl isocyanate: The hydrazone intermediate is then reacted with 3-methoxyphenyl isocyanate in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-{(E)-1-[4-(ALLYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZINO)-N-(3-METHOXYPHENYL)-2-OXOACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted methoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-{(E)-1-[4-(ALLYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZINO)-N-(3-METHOXYPHENYL)-2-OXOACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Material Science: The unique functional groups present in this compound make it suitable for the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(2-{(E)-1-[4-(ALLYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZINO)-N-(3-METHOXYPHENYL)-2-OXOACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The allyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the hydrazone moiety can form covalent bonds with nucleophilic sites on the target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-{(E)-1-[4-(METHOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZINO)-N-(3-METHOXYPHENYL)-2-OXOACETAMIDE: Similar structure but lacks the allyloxy group.
2-(2-{(E)-1-[4-(ALLYLOXY)-3-HYDROXYPHENYL]METHYLIDENE}HYDRAZINO)-N-(3-METHOXYPHENYL)-2-OXOACETAMIDE: Similar structure but has a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of both allyloxy and methoxy groups in 2-(2-{(E)-1-[4-(ALLYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZINO)-N-(3-METHOXYPHENYL)-2-OXOACETAMIDE provides a unique combination of reactivity and stability, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C20H21N3O5 |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
N-(3-methoxyphenyl)-N'-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C20H21N3O5/c1-4-10-28-17-9-8-14(11-18(17)27-3)13-21-23-20(25)19(24)22-15-6-5-7-16(12-15)26-2/h4-9,11-13H,1,10H2,2-3H3,(H,22,24)(H,23,25)/b21-13+ |
InChI-Schlüssel |
SQTZUXYXYHSTOB-FYJGNVAPSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OCC=C)OC |
Kanonische SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OCC=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


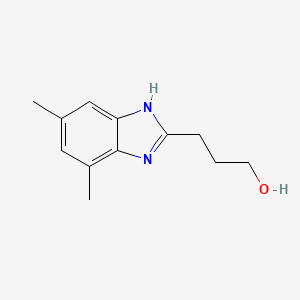

![N-(3,4-dimethylbenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14952451.png)
![3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14952455.png)
![[4-(4-Fluorophenyl)piperazin-1-yl][6-methyl-2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B14952460.png)

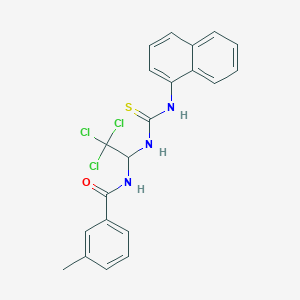
![1-(3-Methoxyphenyl)-7-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952496.png)
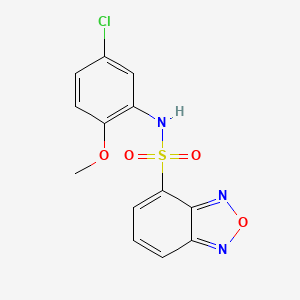
![(5Z)-5-{[3-(1,3-benzothiazol-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14952499.png)
![2-(Furan-2-ylmethyl)-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952502.png)
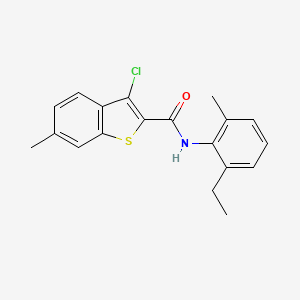
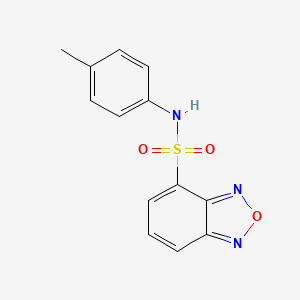
![1-(4-Benzylpiperidin-1-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone](/img/structure/B14952528.png)
